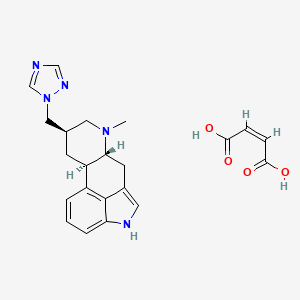
Ergoline, 6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8beta)-, (Z)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAM-1110, also known as (5R,8R,10R)-6-methyl-8-(1,2,4-triazol-1-ylmethyl) ergoline maleate, is a small molecule drug that acts as a dopamine D1 and D2 receptor agonist. It was initially developed by Nichi-Iko Pharmaceutical Co., Ltd. and has shown potential therapeutic effects in treating nervous system diseases, endocrinology and metabolic diseases, and cardiovascular diseases .
Preparation Methods
The synthetic route for BAM-1110 involves the preparation of the ergoline core structure followed by the introduction of the triazol-1-ylmethyl group. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
BAM-1110 undergoes various chemical reactions, including:
Oxidation: BAM-1110 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BAM-1110 into reduced forms.
Substitution: BAM-1110 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
BAM-1110 has been extensively studied for its scientific research applications, including:
Chemistry: BAM-1110 is used as a model compound to study dopamine receptor agonists and their chemical properties.
Biology: BAM-1110 is used in biological studies to investigate its effects on cellular and molecular processes.
Medicine: BAM-1110 has shown potential therapeutic effects in treating Parkinson’s disease, hypertension, and heart failure. It has been studied in clinical trials to evaluate its efficacy and safety in these conditions.
Mechanism of Action
BAM-1110 exerts its effects by acting as an agonist for dopamine D1 and D2 receptors. It binds to these receptors and activates them, leading to various downstream signaling pathways. The activation of dopamine receptors can modulate neurotransmitter release, neuronal excitability, and other cellular processes. The molecular targets and pathways involved in the mechanism of action of BAM-1110 include the dopamine receptor signaling pathway and associated intracellular signaling cascades .
Comparison with Similar Compounds
BAM-1110 is compared with other similar compounds, such as bromocriptine mesylate and pergolide mesylate. These compounds also act as dopamine receptor agonists but differ in their chemical structures and pharmacological properties. BAM-1110 has shown unique properties, including higher potency and selectivity for dopamine receptors. Similar compounds include:
- Bromocriptine mesylate
- Pergolide mesylate
- (5R,8R,10R)-8-(1,2,4-Triazol-1-ylmethyl)-6-propylergoline (BAM-1602)
Properties
CAS No. |
155210-57-4 |
|---|---|
Molecular Formula |
C22H25N5O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(6aR,9R,10aR)-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C18H21N5.C4H4O4/c1-22-8-12(9-23-11-19-10-21-23)5-15-14-3-2-4-16-18(14)13(7-20-16)6-17(15)22;5-3(6)1-2-4(7)8/h2-4,7,10-12,15,17,20H,5-6,8-9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-,15-,17-;/m1./s1 |
InChI Key |
MNIXOHSBCFNRSH-UQGUCNKVSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


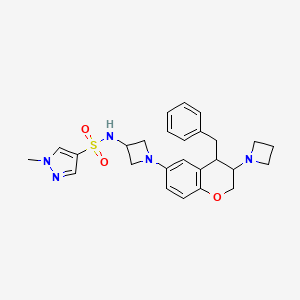
![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)
![N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide](/img/structure/B10837173.png)
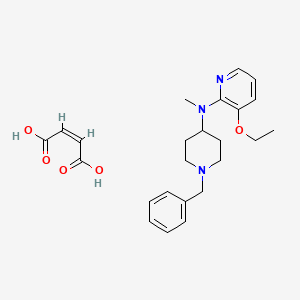
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B10837194.png)
![N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine](/img/structure/B10837201.png)
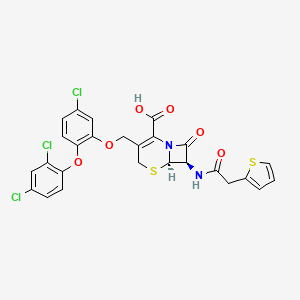
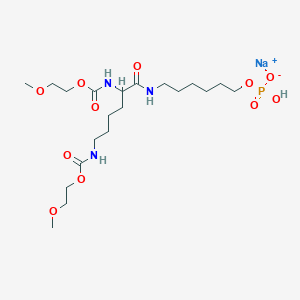
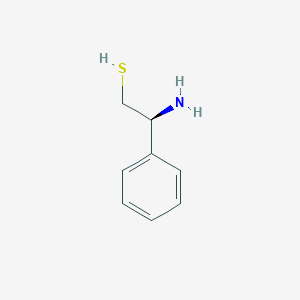
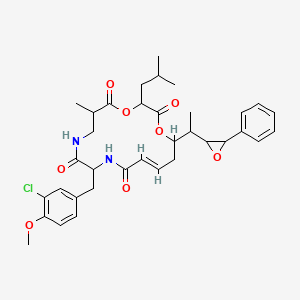
![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)
![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)
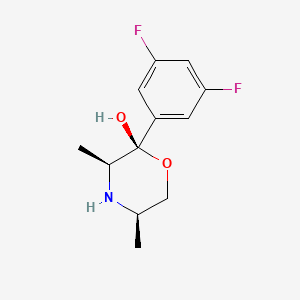
![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)
